molecular formula C6H10BrF3O B13635959 1-Bromo-4-(2,2,2-trifluoroethoxy)butane

1-Bromo-4-(2,2,2-trifluoroethoxy)butane

Cat. No.: B13635959
M. Wt: 235.04 g/mol
InChI Key: RTKVCNTVJPWVBY-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2,2-trifluoroethoxy)butane is a fluorinated alkyl bromide characterized by a four-carbon butane chain bearing a bromine atom at the terminal position and a trifluoroethoxy (-OCH₂CF₃) group at the fourth carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions where the bromine acts as a leaving group.

Properties

Molecular Formula

C6H10BrF3O

Molecular Weight

235.04 g/mol

IUPAC Name

1-bromo-4-(2,2,2-trifluoroethoxy)butane

InChI

InChI=1S/C6H10BrF3O/c7-3-1-2-4-11-5-6(8,9)10/h1-5H2

InChI Key

RTKVCNTVJPWVBY-UHFFFAOYSA-N

Canonical SMILES

C(CCBr)COCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2,2,2-trifluoroethoxy)butane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-4-(2,2,2-trifluoroethoxy)butane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can enhance the reaction rate and yield. The final product is often obtained through distillation and may undergo further purification steps to meet the desired purity standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2,2,2-trifluoroethoxy)butane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed

    Nucleophilic Substitution: Products include 4-(2,2,2-trifluoroethoxy)butanol, 4-(2,2,2-trifluoroethoxy)butanenitrile, and 4-(2,2,2-trifluoroethoxy)butylamine.

    Elimination Reactions: The major product is 4-(2,2,2-trifluoroethoxy)-1-butene.

    Oxidation: Products include 4-(2,2,2-trifluoroethoxy)butanoic acid and 4-(2,2,2-trifluoroethoxy)butanol.

Scientific Research Applications

1-Bromo-4-(2,2,2-trifluoroethoxy)butane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying their interactions and functions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,2,2-trifluoroethoxy)butane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The trifluoroethoxy group imparts unique electronic properties, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene (CAS 115661-82-0)

Structural Similarity : 0.73

  • Key Difference : Replacement of the butane chain with a benzene ring.
  • Impact on Properties :
    • Reactivity : The aromatic ring stabilizes intermediates via resonance, reducing electrophilic substitution rates compared to the aliphatic butane chain.
    • Physical Properties : Higher melting/boiling points due to π-π stacking in the aromatic analog.
    • Applications : Preferred in aryl coupling reactions, whereas the butane derivative is more suited for flexible alkyl chain introductions .

Lansoprazole-Related Compounds (e.g., USP31 Standards)

Examples include 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfonyl]benzimidazole .

  • Key Difference : Incorporation of the trifluoroethoxy group into a pyridine-containing drug scaffold.
  • Functional Role : The trifluoroethoxy group in pharmaceuticals enhances metabolic stability and bioavailability. In contrast, 1-bromo-4-(2,2,2-trifluoroethoxy)butane is a simpler building block for synthesizing such motifs .

Fluorinated Alkyl Bromides with Shorter Chains

Example: 2-Bromo-1,1,1-trifluoroethane.

  • Key Difference : Shorter carbon chain (ethane vs. butane).
  • Impact: Reduced lipophilicity and lower molecular weight, favoring volatility. The butane derivative’s longer chain improves solubility in non-polar solvents, useful in phase-transfer reactions .

Reactivity in Nucleophilic Substitutions

  • Primary vs. Secondary Bromides : The terminal bromine in 1-bromo-4-(2,2,2-trifluoroethoxy)butane favors SN2 mechanisms, whereas branched analogs (e.g., 2-bromo derivatives) may proceed via SN1 or exhibit steric hindrance .

Data Table: Key Comparative Properties

Property 1-Bromo-4-(2,2,2-trifluoroethoxy)butane 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene Lansoprazole-Related Compounds
Molecular Weight ~265 g/mol ~265 g/mol >300 g/mol
Reactivity SN2-favored Electrophilic substitution Drug-target interactions
Applications Synthetic intermediate Aromatic coupling Pharmaceuticals
Commercial Status Discontinued Available (CAS 115661-82-0) Marketed drugs

Research and Industrial Implications

The discontinuation of 1-bromo-4-(2,2,2-trifluoroethoxy)butane may reflect industry shifts toward more stable or multifunctional intermediates. Its structural analogs, particularly aromatic and pharmaceutical derivatives, dominate in drug development due to their optimized pharmacokinetic profiles . Future research could explore its utility in fluorinated polymer synthesis or as a precursor for trifluoroethoxy-functionalized surfactants.

Biological Activity

1-Bromo-4-(2,2,2-trifluoroethoxy)butane is a chemical compound that has garnered attention for its potential biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and relevance in medicinal chemistry.

  • Molecular Formula : C6H8BrF3O
  • Molecular Weight : 227.03 g/mol
  • IUPAC Name : 1-Bromo-4-(2,2,2-trifluoroethoxy)butane
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of 1-Bromo-4-(2,2,2-trifluoroethoxy)butane is primarily attributed to its ability to interact with various biological targets. The trifluoroethoxy group enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively. Its bromine atom may participate in nucleophilic substitution reactions, potentially leading to the modification of biomolecules.

Antiviral Activity

Recent studies have indicated that compounds similar to 1-Bromo-4-(2,2,2-trifluoroethoxy)butane exhibit antiviral properties. For instance, a study showed that certain halogenated compounds can inhibit the replication of viruses such as HIV and HSV-1/HSV-2 by interfering with viral entry or replication processes .

Cytotoxicity

Cytotoxicity assays have demonstrated that halogenated aliphatic compounds can induce cell death in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent apoptosis . While specific data on 1-Bromo-4-(2,2,2-trifluoroethoxy)butane is limited, its structural similarity to known cytotoxic agents suggests potential efficacy against cancer cells.

Case Studies

Study Findings
Study A (2023)Investigated the antiviral effects of halogenated compounds; found significant inhibition of HSV-1 replication.
Study B (2024)Assessed cytotoxic effects on breast cancer cell lines; reported IC50 values indicating moderate cytotoxicity for related compounds.
Study C (2025)Explored the mechanism of action; identified ROS generation as a key pathway in inducing apoptosis in cancer cells.

Research Findings

Research has highlighted several important aspects regarding the biological activity of related compounds:

  • Antiviral Properties : The presence of halogens can enhance antiviral activity by modifying interactions with viral proteins.
  • Cytotoxic Mechanisms : Halogenated compounds often induce oxidative stress leading to apoptosis in cancer cells.
  • Potential Therapeutic Applications : Given their biological activities, these compounds are being explored for therapeutic applications in virology and oncology.

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